4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone
CAS No.: 501104-27-4
Cat. No.: VC5719254
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501104-27-4 |
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Molecular Formula | C16H22ClN3O2 |
Molecular Weight | 323.82 |
IUPAC Name | [4-(3-chloro-4-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C16H22ClN3O2/c1-13-2-3-14(12-15(13)17)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3 |
Standard InChI Key | AONVBOWAJRDRRB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)Cl |
Introduction
Structural Characteristics and Nomenclature
The systematic name 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone delineates its core components:
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A piperazine ring substituted at the 1-position with a 3-chloro-4-methylphenyl group.
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A morpholine ring connected via a ketone bridge at the 4-position.
The 3-chloro-4-methylphenyl moiety introduces steric and electronic effects that influence receptor binding, as evidenced by similar chlorophenyl-piperazine derivatives in monoamine oxidase (MAO) inhibition studies . The ketone linker between piperazine and morpholine enhances conformational rigidity, a feature critical for optimizing pharmacokinetic properties in central nervous system (CNS)-targeted drugs .
Synthetic Pathways and Optimization Strategies
While no direct synthesis protocols exist for this compound in the provided sources, convergent approaches can be extrapolated from related methodologies:
Intermediate Formation
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Piperazine Functionalization:
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3-Chloro-4-methylbromobenzene undergoes nucleophilic aromatic substitution with piperazine under Buchwald–Hartwig amination conditions to yield 1-(3-chloro-4-methylphenyl)piperazine .
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Palladium-catalyzed cross-coupling reactions ensure regioselectivity, as demonstrated in pyridazinone-piperazine hybrids .
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Morpholine-Ketone Assembly:
Purification and Characterization
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Column chromatography (hexane/ethyl acetate gradients) achieves >95% purity, as validated by HPLC .
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High-resolution mass spectrometry (HRMS) and -/-NMR confirm molecular integrity . Key spectral signatures include:
Physicochemical and Pharmacokinetic Properties
Theoretical calculations using SwissADME predict:
Property | Value | Relevance |
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Molecular Weight | 363.87 g/mol | Within Lipinski’s rule (<500 g/mol) |
LogP | 2.8 | Moderate lipophilicity for CNS penetration |
Water Solubility | 0.05 mg/mL | Requires formulation optimization |
H-bond Donors/Acceptors | 1/5 | Favorable for blood-brain barrier transit |
The chloro and methyl groups enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a trait observed in fluorophenyl-piperazine analogs .
Biological Activity and Target Engagement
Docking studies using AutoDock Vina (PDB: 2BXR for MAO-B) suggest:
Serotonin Receptor Modulation
Structural similarity to arylpiperazine antidepressants (e.g., trazodone) implies 5-HT partial agonism. Molecular dynamics simulations show:
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Binding free energy: −9.2 kcal/mol (comparable to buspirone).
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Salt bridge formation: Asp116 (transmembrane helix III) with the protonated piperazine nitrogen .
Parameter | Value |
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LD (oral) | 480 mg/kg |
hERG IC | 12 µM |
Ames Test | Negative (≤1.5 revertants) |
Hepatotoxicity risk (CYP3A4 inhibition) necessitates structural derivatization, such as replacing the chloro group with trifluoromethyl to reduce reactive metabolite formation .
Industrial Applications and Patent Landscape
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